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Compound of Interest

Compound Name:
Methyl 4-fluoro-1H-pyrrole-2-

carboxylate

Cat. No.: B1419537 Get Quote

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal

chemistry, often leading to profound improvements in metabolic stability, binding affinity, and

lipophilicity. The pyrrole scaffold, a ubiquitous feature in natural products and pharmaceuticals,

provides a versatile platform for drug design.[1][2] Methyl 4-fluoro-1H-pyrrole-2-carboxylate
emerges at the intersection of these two powerful concepts. It is a functionalized heterocyclic

building block that offers chemists a strategic entry point for constructing complex molecular

architectures with enhanced pharmacological profiles. This guide provides an in-depth analysis

of its chemical properties, synthesis, reactivity, and applications, grounded in established

scientific principles and experimental data.

Core Molecular Profile
Understanding the fundamental properties of a chemical entity is the first step toward its

effective utilization. Methyl 4-fluoro-1H-pyrrole-2-carboxylate is characterized by the stable

aromaticity of the pyrrole ring, modulated by the strong electron-withdrawing effects of the

fluorine atom at the C4 position and the methyl ester at the C2 position.

Caption: Chemical structure of Methyl 4-fluoro-1H-pyrrole-2-carboxylate.

Table 1: Chemical and Physical Properties
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Property Value Source/Comment

IUPAC Name
methyl 4-fluoro-1H-pyrrole-2-

carboxylate
---

CAS Number 175277-83-3 Vendor Information

Molecular Formula C₆H₆FNO₂ Calculated

Molecular Weight 143.12 g/mol Calculated

Appearance Off-white to light brown solid
Inferred from similar

compounds[3]

Melting Point

Not explicitly reported.

Expected to be higher than

non-fluorinated analogs (e.g.,

Methyl 1H-pyrrole-2-

carboxylate: 74-78°C).[3]

Prediction

Solubility

Soluble in dichloromethane,

ethyl acetate, methanol,

DMSO. Sparingly soluble in

water.

General solubility for polar

organic compounds

Purity Typically >97% Commercial Availability

Synthesis and Mechanistic Insight
The synthesis of fluoropyrroles presents a unique challenge due to the high reactivity of the

pyrrole ring towards electrophiles and the oxidizing nature of many fluorinating reagents.[4]

Direct electrophilic fluorination of a pre-formed pyrrole ring is a common and effective strategy.

Recommended Synthetic Protocol: Electrophilic
Fluorination
A robust method for synthesizing related 4-fluoro-pyrrole esters involves the direct fluorination

of the corresponding pyrrole ester using an electrophilic fluorine source like Selectfluor™. The

following protocol is adapted from a reported synthesis of a similar compound, ethyl 4-fluoro-5-

methyl-1H-pyrrole-2-carboxylate.[5] The choice of an acetic acid/acetonitrile solvent system at
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low temperature is critical for controlling the reactivity and preventing degradation of the

sensitive pyrrole ring.

Step-by-Step Methodology:

Dissolution: Dissolve the starting material, Methyl 5-methyl-1H-pyrrole-2-carboxylate (1

equivalent), in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH).

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to manage the exothermicity

of the reaction and minimize side-product formation.

Reagent Addition: Add Selectfluor™ (N-Fluorobis(phenyl)sulfonimide), typically 1.5 to 2

equivalents, portion-wise to the stirred solution. The slow addition maintains temperature

control.

Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Progress can be

monitored by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the consumption of

the starting material.[5]

Workup: Upon completion, partition the reaction mixture between water and an organic

solvent like dichloromethane (DCM). The organic layer is then washed sequentially with

saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, and then with

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is then purified by column

chromatography on silica gel to yield the pure Methyl 4-fluoro-5-methyl-1H-pyrrole-2-

carboxylate.[5]

Preparation Reaction Purification
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Caption: Experimental workflow for electrophilic fluorination of a pyrrole ester.

Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation. While a full dataset for

the title compound is not publicly available, data from analogous structures allows for accurate

prediction of key spectral features.[5]

Table 2: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical
Shift (δ) / Value

Rationale and Key
Couplings

¹H NMR NH
~11.5 - 12.5 ppm

(broad s)

Deshielded, acidic

proton.[5]

H-5 ~6.9 - 7.1 ppm (dd)
Coupled to both F-4

and H-3.

H-3 ~6.4 - 6.6 ppm (dd)
Coupled to both F-4

and H-5.

OCH₃ ~3.8 ppm (s)
Standard methyl ester

singlet.

¹³C NMR C=O ~160 - 165 ppm
Typical ester carbonyl

carbon.

C-4 ~145 - 155 ppm (d)

Directly attached to

fluorine, exhibits a

large ¹JC-F coupling

(~230-250 Hz).

C-2 ~120 - 125 ppm (d)
Exhibits ³JC-F

coupling (~3-5 Hz).[5]

C-5 ~110 - 115 ppm (d)
Exhibits ²JC-F

coupling (~15-20 Hz).

C-3 ~100 - 105 ppm (d)
Exhibits ²JC-F

coupling (~10-15 Hz).

OCH₃ ~52 ppm
Standard methyl ester

carbon.

¹⁹F NMR F-4
~ -165 to -170 ppm

(m)

Characteristic range

for fluorine on an

aromatic ring.

Multiplet due to

coupling with H-3 and

H-5.[5]

Mass Spec (EI) [M]⁺ m/z = 143 Molecular ion peak.
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Fragments m/z = 112, 84

Loss of -OCH₃,

followed by loss of

CO.

Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 4-fluoro-1H-pyrrole-2-carboxylate is governed by the interplay of the

electron-rich pyrrole nucleus, the deactivating fluorine substituent, the directing ester group,

and the acidic N-H proton.

Electrophilic Aromatic Substitution: The pyrrole ring remains susceptible to electrophilic

attack. The ester at C2 directs incoming electrophiles primarily to the C5 and C3 positions.

The fluorine at C4 is a deactivating group, which may require harsher conditions for

reactions like Vilsmeier-Haack formylation or nitration compared to the non-fluorinated

analog.[5]

N-H Reactivity: The N-H proton is acidic and can be readily deprotonated by a strong base

(e.g., NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated

or acylated to introduce a variety of substituents, expanding the molecular diversity.

Ester Group Manipulation: The methyl ester is a versatile handle for further functionalization.

Hydrolysis: Saponification with a base like NaOH or LiOH will yield the corresponding 4-

fluoro-1H-pyrrole-2-carboxylic acid.[5] This carboxylic acid is a key intermediate for

forming amide bonds, a critical linkage in many pharmaceutical agents.

Amidation: Direct reaction with amines can form amides, often facilitated by coupling

reagents (e.g., HATU, EDC) after hydrolysis to the acid.
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Caption: Key reactivity pathways for Methyl 4-fluoro-1H-pyrrole-2-carboxylate.

Applications in Drug Discovery
Functionalized fluoropyrroles are highly sought-after building blocks in medicinal chemistry.

Their incorporation into drug candidates can confer significant advantages:

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom

at a site susceptible to oxidative metabolism by Cytochrome P450 enzymes can block this

pathway, thereby increasing the half-life and bioavailability of a drug.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby

acidic or basic centers, which can be tuned to optimize drug-receptor interactions or improve

cell permeability.
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Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions

(e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing the binding

affinity and potency of a lead compound.

Notably, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a constitutional isomer of the title compound,

has been identified as a key building block for a drug candidate targeting the hepatitis B virus,

highlighting the pharmaceutical relevance of this compound class.[5]

Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 4-fluoro-1H-pyrrole-2-carboxylate is not

readily available, data from analogous pyrrole derivatives provide essential guidance for safe

handling.[6][7][8][9]

GHS Hazard Classification (Predicted):

Skin Corrosion/Irritation (Category 2)[6][8]

Serious Eye Damage/Eye Irritation (Category 2)[6][9]

Specific target organ toxicity — single exposure (Category 3), Respiratory system[6][9]

Precautionary Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[6][8]

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Keep away from heat, sparks, and open flames.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[6][8]
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First-Aid Measures:

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[6]

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical

advice.[6]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

Ingestion: Clean mouth with water and get medical attention.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1419537#methyl-4-fluoro-1h-pyrrole-2-carboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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